molecular formula C8H11NO3 B595279 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide CAS No. 1211764-32-7

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide

Cat. No.: B595279
CAS No.: 1211764-32-7
M. Wt: 169.18
InChI Key: STHHXHFVSLGYAS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is a furan-based compound of significant interest in medicinal chemistry and sustainable materials science. Its structure, featuring a furan ring appended with hydroxymethyl and dimethylcarboxamide functional groups, makes it a valuable scaffold for the design of novel bioactive agents and bio-based polymers. In antimicrobial research, this compound serves as a key intermediate or precursor for developing new anti-biofilm agents. Furan-2-carboxamide derivatives have demonstrated promising activity against resilient pathogens like Pseudomonas aeruginosa by potentially interfering with quorum-sensing systems, such as the LasR receptor, thereby reducing biofilm formation and virulence factor production . The structural motif of this compound also aligns with the broader exploration of furanic compounds derived from biomass, particularly 5-hydroxymethylfurfural (HMF) . As such, it holds potential as a monomer or building block for synthesizing innovative bio-based polymers, contributing to the development of sustainable alternatives to petroleum-derived materials. Researchers are leveraging this and related furan-carboxamide compounds to navigate the chemical space for novel therapeutic agents and green materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(hydroxymethyl)-N,N-dimethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(2)8(11)7-4-3-6(5-10)12-7/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHXHFVSLGYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672469
Record name 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211764-32-7
Record name 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide typically involves the reaction of 5-(Hydroxymethyl)furfural with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the carboxamide group.

Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic conversion of biomass-derived 5-(Hydroxymethyl)furfural. This process involves the dehydration of hexoses, such as glucose or fructose, to produce 5-(Hydroxymethyl)furfural, which is then reacted with N,N-dimethylamine to form the desired compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide can undergo oxidation reactions to form various products, including carboxylic acids and aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Substitution reactions can occur at the hydroxymethyl group or the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives through chemical modifications.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

a) 5-(Hydroxymethyl)furan-2(5H)-one (Compound 2 in )

  • Structure : Contains a lactone (cyclic ester) instead of a carboxamide group.
  • Properties : Exists as a yellow oil in a 3:2 mixture with its dihydro derivative. NMR data (¹H and ¹³C) confirm the absence of conjugation between isomers due to missing HMBC/COSY correlations .

b) N-cyclohexyl-5-nitrofuran-2-carboxamide (Compound 22a in )

  • Structure: Features a nitro (-NO2) group at the 5-position and a cyclohexyl-substituted carboxamide.
  • Synthesis : Prepared via coupling of 5-nitrofuran-2-carboxylic acid with cyclohexylamine, yielding a solid with a high melting point (297°C) .
  • Activity: Nitrofurans are known for potent trypanocidal activity, attributed to nitro group redox cycling. The hydroxymethyl group in the target compound may reduce toxicity while maintaining bioactivity .

Carboxamide Derivatives with Varied Aromatic Systems

a) Naphtho[2,1-b]furan Carboxamides ()

  • Structure : Fused naphthofuran systems with nitro and carboxamide groups.
  • Synthesis : Derivatives like N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide are synthesized via multistep reactions, confirmed by NMR and FTIR .
  • Activity : Exhibited antibacterial properties, suggesting that extended aromatic systems enhance interaction with bacterial targets compared to simpler furans .

b) 5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide ()

  • Structure : Incorporates a chlorophenyl-azido substituent at the 5-position.
  • Properties: Polar surface area (PSA) of 82.21, indicating moderate solubility.

Hydroxymethyl-Containing Furan Derivatives

a) 5-(Hydroxymethyl)furan-3-carboxylic Acid ()

  • Structure : Hydroxymethyl at C5 and carboxylic acid at C3.
  • Characterization : Discrepancies in ¹³C NMR data between literature reports highlight challenges in distinguishing furan isomers. Commercial samples were reanalyzed to resolve conflicts .
  • Implications : The carboxamide group in the target compound may improve metabolic stability compared to the carboxylic acid, which is prone to ionization.

Data Tables

Table 1: Comparative Analysis of Key Furan Carboxamides

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide C5: -CH2OH; C2: -N(CH3)2CO- Not reported Not reported Hypothesized antimicrobial activity -
N-cyclohexyl-5-nitrofuran-2-carboxamide C5: -NO2; C2: -NH(C6H11)CO- ~280 (estimated) 297 Trypanocidal activity
5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide C5: -PhCl-N3; C2: -N(CH3)2CO- Not reported Not reported Photoreactive, moderate PSA (82.21)
5-(Hydroxymethyl)furan-3-carboxylic acid C5: -CH2OH; C3: -COOH ~156 Not reported Ionizable, fungal metabolite

Biological Activity

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide (CAS No. 1211764-32-7) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is derived from hydroxymethylfuran and features a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The compound's structure can be represented as follows:

C8H11NO3\text{C}_8\text{H}_{11}\text{N}\text{O}_3

This compound exhibits properties typical of amides, including stability under physiological conditions and potential for interaction with biological macromolecules.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. The furan moiety is known to influence the compound's binding affinity, potentially modulating various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

  • Cell Viability Assays : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against these cancer types .
  • Mechanistic Insights : The compound appears to induce cell cycle arrest and promote apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated that treatment with this compound resulted in:

  • Reduction in Cell Proliferation : A dose-dependent decrease in cell proliferation was observed.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death in GBM cells .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. Key findings included:

  • Significant Bactericidal Effect : The compound demonstrated a bactericidal effect at concentrations that were non-toxic to human cells.
  • Potential for Drug Development : The results support further investigation into this compound as a potential lead for developing new antimicrobial agents .

Research Findings Summary Table

Biological Activity Effect Observed IC50/MIC Values Reference
Anticancer (GBM Cells)Induces apoptosisLow micromolar range
Antibacterial (S. aureus)Bactericidal effectNon-toxic concentrations

Q & A

Basic: What synthetic routes are recommended for preparing 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide?

Answer:
The compound can be synthesized via multi-step reactions involving:

  • Furoyl chloride intermediates : Reacting 5-(hydroxymethyl)furan-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, followed by amidation with dimethylamine (e.g., under reflux in acetonitrile) .
  • Catalyzed coupling : Palladium or copper catalysts may enhance efficiency in forming the carboxamide bond, particularly when steric hindrance is a concern .
  • Key conditions : Controlled temperatures (80–120°C), anhydrous solvents (e.g., DMSO or DMF), and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions on the furan ring and amide group (e.g., hydroxymethyl proton signals at δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for bioactive studies) and monitors reaction intermediates .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) functional groups .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic amidation but may require post-reaction purification to remove residual dimethylamine .
  • Catalyst tuning : Copper(I) iodide improves coupling efficiency in heterocyclic systems, reducing side products like unreacted acyl chloride .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes thermal degradation of the hydroxymethyl group .
  • Yield comparison : Pilot studies suggest yields range from 45% (uncatalyzed) to 72% (catalyzed) under optimized conditions .

Advanced: What computational strategies predict the compound’s bioactivity and binding mechanisms?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). For furan-carboxamides, hydrophobic pockets often accommodate the dimethylamide group .
  • QSAR modeling : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., hydroxymethyl vs. methyl) with predicted IC₅₀ values in enzyme inhibition assays .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~1.8 suggests moderate blood-brain barrier permeability) .

Advanced: How should researchers address contradictory data in bioactivity studies?

Answer:

  • Case example : If bioactivity varies across studies, consider:

    FactorImpactResolution
    Substituent positionMeta vs. para substitution alters steric effectsSynthesize and test positional isomers
    Assay conditionsVarying pH affects hydroxymethyl stabilityStandardize buffer systems (e.g., pH 7.4 PBS)
    Cell line variabilityDifferential expression of target receptorsValidate targets via knock-out models
  • Statistical rigor : Use ANOVA to compare replicates and identify outliers .

Basic: What safety protocols apply for handling this compound?

Answer:

  • GHS guidelines : Based on structurally similar carboxamides:
    • H315 : Causes skin irritation (use nitrile gloves) .
    • H319 : Eye irritation (wear safety goggles) .
    • H335 : Respiratory sensitization (use fume hoods) .
  • Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced: What strategies differentiate stereoisomers during synthesis?

Answer:

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) .
  • Circular Dichroism (CD) : Detects optical activity of hydroxymethyl configurations .
  • Enzymatic resolution : Lipases selectively hydrolyze specific enantiomers .

Advanced: How does the hydroxymethyl group influence physicochemical properties?

Answer:

  • Solubility : Hydroxymethyl increases water solubility (logP reduced by ~0.5 vs. methyl analog) .
  • Hydrogen bonding : The -OH group participates in intramolecular H-bonding with the carbonyl oxygen, stabilizing the planar furan ring conformation .
  • Stability : Susceptible to oxidation; antioxidants (e.g., BHT) are recommended in long-term storage .

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